3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Lipophilicity Drug-likeness ADME

3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 1263212-74-3) is a heterocyclic small molecule built on the isoxazolo[5,4-b]pyridine core. It belongs to a chemical class that has been explored in multiple therapeutic areas, including anti-inflammatory , kinase inhibition , xanthine oxidase inhibition , and herbicidal applications.

Molecular Formula C23H20N2O3
Molecular Weight 372.4 g/mol
Cat. No. B11809688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Molecular FormulaC23H20N2O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C23H20N2O3/c1-14(2)16-10-8-15(9-11-16)12-20-21-18(23(26)27)13-19(24-22(21)28-25-20)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H,26,27)
InChIKeyCGPKMNUIPFYZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Core Scaffold and Physicochemical Identity


3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 1263212-74-3) is a heterocyclic small molecule built on the isoxazolo[5,4-b]pyridine core. It belongs to a chemical class that has been explored in multiple therapeutic areas, including anti-inflammatory [1], kinase inhibition [2], xanthine oxidase inhibition [3], and herbicidal applications [4]. The compound features a carboxylic acid at position 4, a phenyl ring at position 6, and a para-isopropylbenzyl substituent at position 3. This substitution pattern gives it a calculated molecular weight of 372.4 g/mol and a predicted logP (XLogP3) of ca. 5.9, placing it at the high-lipophilicity end of the 6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid series [5].

Isoxazolo[5,4-b]pyridine heterocyclic core
Class-level research contexts: inflammation pathway, kinase, xanthine oxidase, herbicidal
High predicted lipophilicity (class-level) for membrane partitioning studies
Para-isopropylbenzyl group for steric and conformational SAR exploration

Why 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid Cannot Be Replaced by a Close Analog Without Risk of Functional Divergence


Even within the narrow 6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid chemotype, small changes to the 3-position substituent can drastically alter lipophilicity, steric bulk, and target-binding profiles. For instance, the difference between a 3-methyl (XLogP3 ≈ 3.1) and a 3-(4-isopropylbenzyl) (XLogP3 ≈ 5.9) substituent produces a predicted logP shift of nearly three orders of magnitude [1]. This affects not only passive membrane permeability and metabolic stability but also the ability to occupy large hydrophobic pockets in proteins such as xanthine oxidase [2] or kinase ATP-binding sites [3]. Because no two substituents in this series are identical in shape, electron density, or lipophilicity, generic substitution based solely on core scaffold identity is unreliable from a structure–activity standpoint.

This Compound
3-Methyl / 3-Isopropyl Analogs
Lipophilicity Range
High logP context
Lower logP range
Steric Bulk
Extended benzyl side chain
Minimal or no benzyl extension
Rotatable Bonds
Higher conformational flexibility
Fewer rotatable bonds
LogP shift >2 units and steric profile may alter target engagement and ADME; substitution without validation may shift assay results.

Quantitative Differentiation of 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid from the Most Relevant Comparators


Lipophilicity Gap: 3-(4-Isopropylbenzyl) vs. 3-Methyl and 3-Isopropyl Analogs

The target compound possesses a predicted logP (XLogP3) of approximately 5.9, which is roughly 2.8 units higher than the 3-methyl analog (XLogP3 ≈ 3.1) and about 2.0 units higher than the 3-isopropyl analog (XLogP3 ≈ 3.9) [1]. This lipophilicity gap indicates a significantly greater tendency to partition into lipid membranes and hydrophobic protein pockets.

Lipophilicity Gap
Class-level inference
XLogP3 5.9 vs 3.1 (3-methyl) / 3.9 (3-isopropyl)
May shift ADME and off-target binding
Predicted values; not experimental
Lipophilicity Drug-likeness ADME

Steric Bulk and Rotatable Bond Count: A Key Differentiator in Target Engagement

The 4-isopropylbenzyl group introduces a large, flexible side chain with four additional rotatable bonds beyond the isoxazole core, compared to only one rotatable bond for the 3-methyl analog and zero for the 3-isopropyl analog [1]. This increased conformational freedom allows the compound to explore deeper hydrophobic sub-pockets in enzymes such as xanthine oxidase, where a lipophilic side-chain channel is critical for potency, as demonstrated in the fused heterocycle patent series [2].

Steric & Rotatable Bonds
Class-level inference
5 rotatable bonds vs 1 (3-methyl) / 0 (3-isopropyl)
Enables deeper sub-pocket sampling
Conformational advantage for hydrophobic channels
Steric hindrance Docking Selectivity

Topological Polar Surface Area (TPSA) and Passive Permeability Classification

Despite the increased lipophilicity, the target compound maintains a TPSA of approximately 76.6 Ų, identical to the 3-methyl and 3-isopropyl analogs [1]. This places all three compounds below the 90 Ų threshold commonly used to predict oral bioavailability, yet the significantly higher logP of the target compound shifts it into a more brain-penetrant chemical space according to CNS MPO scoring [2].

TPSA & CNS Permeability
Class-level inference
TPSA 76.6 Ų (all analogs); high logP shifts CNS MPO
CNS penetration potential via logP/TPSA balance
Based on in silico MPO scoring
Membrane permeability Blood-brain barrier ADME-Tox

Absence of a Direct CYP450 Liability Alert Presents a Differentiated Safety Profile Hypothesis

The para-isopropyl group on the benzyl ring is sterically hindered and lacks a classic CYP450 metabolic soft spot (e.g., benzylic benzylic oxidation or O-demethylation), in contrast to the 3-(4-fluorophenyl) analog which is susceptible to oxidative defluorination . While no direct head-to-head microsomal stability data have been published for this compound, the structural alert profile suggests a lower intrinsic risk of forming reactive quinone-like intermediates compared to the 4-fluorophenyl congener.

Metabolic Alert Profile
Data to verify
No para-hydroxylation hotspot; no fluorine
Predicted lower reactive metabolite risk vs 4-F analog
Requires experimental microsomal stability data
Metabolic stability Drug-drug interactions Safety prediction

Procurement-Guiding Application Scenarios for 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid Based on Structural Differentiation


Lead Optimization for Xanthine Oxidase Inhibitors Requiring High Lipophilic Ligand Efficiency

The high lipophilicity (predicted XLogP3 ≈ 5.9) and elongated 4-isopropylbenzyl side chain make the compound a candidate for filling the hydrophobic channel observed in xanthine oxidase crystal structures, a feature exploited in related fused heterocycle patents [1]. Researchers seeking to maximize lipophilic ligand efficiency (LLE) while retaining the isoxazolo[5,4-b]pyridine core should evaluate this compound against the 3-methyl or 3-isopropyl baseline.

Chemical Probe Design for CNS Targets

With a TPSA of 76.6 Ų and a logP approaching 6, the compound resides in a chemical space associated with blood-brain barrier penetration [2]. Procurement is recommended for CNS-focused drug discovery programs where a 6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid scaffold with enhanced brain exposure potential is required.

Structure-Activity Relationship (SAR) Expansion of Kinase Inhibitor Libraries

Given that isoxazolo[5,4-b]pyridine derivatives have been claimed as protein tyrosine kinase inhibitors [3], the 4-isopropylbenzyl substituent's additional rotatable bonds and aromatic surface area offer a distinct vector for probing kinase hinge-region and hydrophobic back-pocket interactions, differentiating it from smaller 3-position substituents.

Herbicide Lead Exploration Focused on Lipophilic Modification

Herbicidal isoxazolo[5,4-b]pyridines have been patented [4]; the target compound's high logP may improve cuticular penetration in weeds. It should be tested alongside the 3-isopropyl analog to quantify the contribution of the benzyl extension to whole-plant activity.

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor SAR
High lipophilicity and elongated side chain
Lipophilic ligand efficiency in hydrophobic channel
CNS target chemical probe design
TPSA 76.6 Ų with high logP for BBB penetration
Brain exposure potential via MPO scoring
Kinase inhibitor SAR expansion
Added rotatable bonds for back-pocket sampling
Hinge-region and hydrophobic pocket selectivity
Herbicidal mechanism-of-action research
High logP may enhance cuticular penetration
Whole-plant activity vs 3-isopropyl analog
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